Home > Products > Screening Compounds P29501 > (S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate
(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate - 1349699-97-3

(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate

Catalog Number: EVT-2953534
CAS Number: 1349699-97-3
Molecular Formula: C16H23N3O3
Molecular Weight: 305.378
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ru(II)(pydic)(tpy-PhCOOH) (Ru(II)PhCOOH)

Compound Description: Ru(II)(pydic)(tpy-PhCOOH), also referred to as Ru(II)PhCOOH [], is a ruthenium complex featuring a terpyridine ligand with a carboxylic acid group (COOH) attached via a phenyl spacer. This compound serves as a precursor to its deprotonated form, Ru(II)PhCOO(-), and the oxidized form, Ru(III)PhCOO, both of which are involved in proton-coupled electron transfer (PCET) reactions [].

Relevance: While not directly analogous in structure, Ru(II)PhCOOH shares a key structural feature with (S)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate: the presence of a carboxylic acid group (COOH). Additionally, both compounds highlight the impact of substituent modifications on reactivity, with the phenyl spacer in Ru(II)PhCOOH influencing its PCET activity [] and the specific substituents on the piperidine ring potentially influencing the biological activity of (S)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate.

Ni(II)-Porphyrins with Azopyridine Ligands

Compound Description: This category encompasses a series of Ni(II)-porphyrin complexes featuring azopyridine ligands attached via various linkers and with varying substituents at the 4-position of the pyridine ring []. These molecules exhibit a "record player" design, where photoisomerization of the azopyridine unit between cis and trans configurations triggers coordination/decoordination to the Ni(II) ion, resulting in a spin-state switch between singlet (low-spin) and triplet (high-spin) [].

Relevance: While structurally distinct from (S)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate, these Ni(II)-porphyrins share the common motif of a pyridine ring. Furthermore, the research on these complexes emphasizes the crucial role of substituent effects on molecular properties [], directly paralleling the potential impact of substituents on the piperidine ring of (S)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate.

Reference:

Ebastine and its Metabolites

Compound Description: Ebastine is a nonsedative H1-receptor antagonist primarily metabolized into carebastine, its pharmacologically active carboxylated metabolite []. This metabolic conversion involves hydroxylation and N-dealkylation steps mediated by cytochrome P450 enzymes, including CYP2J2 and CYP4F12 in the human intestine [].

Relevance: Although belonging to a different pharmacological class than (S)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate, ebastine showcases the significance of metabolic transformations in drug activity. The study highlights the role of specific enzymes, particularly CYP2J2, in generating active metabolites []. This understanding of metabolic pathways is crucial for comprehending the potential in vivo activity and clearance mechanisms of compounds like (S)-tert-butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate.

Reference:

Overview

(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate is a synthetic organic compound notable for its structural complexity and potential biological activity. This compound features a piperidine ring, a tert-butyl ester, and a pyridine-4-carbonylamino group, which contribute to its pharmacological properties. The molecular formula of this compound is C15_{15}H20_{20}N2_{2}O3_{3}, indicating a diverse array of functional groups that could interact with biological systems.

Source and Classification

This compound falls under the category of piperidine derivatives, which are widely studied for their applications in medicinal chemistry. Piperidine and its derivatives are known for their roles in various therapeutic agents, particularly in neuropharmacology and as intermediates in the synthesis of more complex molecules. The presence of the pyridine moiety enhances the compound's potential interactions with biological targets, making it a subject of interest in drug discovery.

Synthesis Analysis

The synthesis of (S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate typically involves several key steps:

  1. Formation of the Piperidine Ring: The initial step often includes the reaction of an appropriate piperidine derivative with a tert-butyl ester.
  2. Amidation with Pyridine Derivative: The carbonyl group from pyridine-4-carboxylic acid or its derivatives is introduced through an amidation reaction.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

The methods employed may vary, but common solvents include dichloromethane and methanol, with catalysts like triethylamine facilitating the reactions .

Molecular Structure Analysis

The molecular structure of (S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate can be described as follows:

  • Piperidine Ring: A six-membered saturated nitrogen-containing ring.
  • Tert-butyl Group: A bulky substituent that enhances lipophilicity.
  • Pyridine Carbonylamino Group: This group introduces polarity and potential hydrogen bonding sites.

Structural Data

  • Molecular Weight: Approximately 276.34 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is typically around 100–120 °C.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
Chemical Reactions Analysis

(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate can undergo various chemical reactions:

  1. Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atom on the piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility as a precursor for more complex derivatives .

Mechanism of Action

The mechanism of action for (S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate primarily involves its interaction with specific biological targets, such as neurotransmitter receptors or enzymes. Its structural components suggest potential binding affinity to receptors involved in neurological processes, potentially modulating neurotransmitter levels or receptor activity.

Data on Mechanism

Preliminary studies indicate that compounds with similar structures exhibit activity at serotonin and dopamine receptors, suggesting a role in modulating mood and cognition . Further research is needed to elucidate the exact biochemical pathways involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Odor: Generally odorless.

Chemical Properties

Relevant Data

Data from various studies indicate that similar compounds demonstrate significant stability in organic solvents but may degrade under prolonged exposure to water or high temperatures .

Applications

(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a candidate for drug development targeting neurological disorders due to its structural similarity to known pharmacological agents.
  2. Biological Research: Useful in studying receptor-ligand interactions and understanding the pharmacodynamics of piperidine derivatives.
  3. Synthetic Chemistry: Acts as an intermediate for synthesizing more complex molecules with desired biological activities.
Synthetic Methodologies and Reaction Optimization

Catalytic Hydrogenation Strategies for Piperidine Core Functionalization

Piperidine ring formation and functionalization predominantly rely on catalytic hydrogenation due to the superior chemoselectivity achievable under optimized conditions. Pyridine reduction to piperidine constitutes a foundational step in synthesizing the core structure of the target compound. As demonstrated in the hydrogenation of 3-substituted pyridines, heterogeneous catalysts such as PtO₂, Pd/C, and Rh/Al₂O₃ enable complete saturation of the aromatic ring while preserving sensitive functional groups like esters and halogens. For instance, Nishimura catalysts (Rh/Pt oxide) facilitate the conversion of 3-cyclopropylpyridine to 3-cyclopropylpiperidine hydrochloride under mild hydrogen pressure (1 atm) in methanol/HCl mixtures with >95% yield [4]. This chemoselectivity is critical when introducing the (S)-chiral center prior to Boc protection.

Table 1: Catalytic Hydrogenation Performance for Piperidine Synthesis

SubstrateCatalystConditionsConversionSelectivity
3-CyclopropylpyridineRh/Pt oxideMeOH/HCl, 1 atm H₂, RT>98%>95%
3-EthylpyridinePtO₂AcOH, 3 atm H₂, 24 h>99%98%
2,5-DiethylpyridinePd/CEtOH, 5 atm H₂, 150°C97%90%

Challenges emerge in maintaining stereochemical integrity during hydrogenation. Competitive N-alkylation and racemization at C3 are mitigated through pH control (acidic media) and low-temperature operations (<50°C). Continuous flow hydrogenation using 10% Rh/C at 80°C under 5 atm H₂ enhances mass transfer and reduces reaction times by 80% compared to batch methods, demonstrating the industrial viability of this approach [4] [9].

Stereoselective Synthesis of (S)-Configured Tertiary Amines via Chiral Auxiliaries

Installation of the (S)-stereocenter at C3 of the piperidine ring employs chiral auxiliaries or asymmetric hydrogenation protocols. Evans oxazolidinone and Ellman sulfinamide auxiliaries enable diastereoselective alkylation of N-Boc-piperidinone precursors, achieving diastereomeric ratios >95:5. For example, Ellman’s tert-butanesulfinamide directs nucleophilic addition to tert-butyl 3-oxopiperidine-1-carboxylate, yielding (S)-3-aminopiperidine derivatives with 98% ee after auxiliary removal [6].

Asymmetric hydrogenation of enamide intermediates using DuPhos-Rh catalysts provides a catalytic alternative. Hydrogenation of tert-butyl 3-(pyridin-4-yl)enecarbamate at 50°C under 20 atm H₂ affords the (S)-enantiomer with 94% ee and >99% conversion. Key to success is the electronic tuning of the phosphine ligand to minimize imine byproduct formation [9].

Table 2: Stereoselective Methods for (S)-3-Aminopiperidine Synthesis

MethodChiral ControllerReaction ConditionseeYield
AlkylationEllman sulfinamideLDA, THF, –78°C98%85%
Asymmetric hydrogenationRh-(R,R)-DuPhos50°C, 20 atm H₂, MeOH94%92%
Enzymatic resolutionLipase B (Candida)pH 7.0, 30°C, 24 h>99%45%*

*Theoretical maximum yield for kinetic resolution: 50%

Pyridine-4-Carbonylamino Group Introduction: Acylation and Coupling Reagent Efficacy

Coupling the (S)-3-aminopiperidine intermediate with isonicotinic acid necessitates precision to avoid epimerization or decomposition. Carbodiimide reagents (EDC, DCC) facilitate amide bond formation but exhibit variable racemization risks. Comparative studies reveal that N,N'-Carbonyldiimidazole (CDI) mediates coupling in anhydrous THF at 0°C with <0.5% racemization, outperforming DCC (5–8% racemization) [10]. This selectivity arises from CDI’s inability to form reactive N-acylurea byproducts.

Alternative methodologies employ preactivated pyridine-4-carbonyl imidazolides or hydroxysuccinimide esters. The latter reacts quantitatively with (S)-tert-butyl 3-aminopiperidine-1-carboxylate in DMF at 25°C within 2 h, yielding the target compound at 98% purity. Notably, mixed anhydride methods using isobutyl chloroformate suffer from low yields (≤70%) due to competitive decarboxylation [7].

Table 3: Coupling Reagent Efficacy for Amide Bond Formation

ReagentSolventTemp (°C)Time (h)YieldRacemization
CDITHF0495%<0.5%
EDC/HOBtDMF25297%1.2%
DCCCH₂Cl₂251290%5–8%
HATUDMF25198%0.8%

Boc-Protection/Deprotection Dynamics in Piperidine Derivatives

Boc serves as a transient protecting group during piperidine functionalization due to its stability under basic/nucleophilic conditions and labile nature under acids. The Boc group’s resilience is evidenced by its compatibility with LiAlH₄ reduction (pH 9, RT), Pd-catalyzed cross-couplings, and Grignard additions (pH <1, 100°C) [2]. However, steric crowding in 3,5-disubstituted piperidines prolongs deprotection times using trifluoroacetic acid (TFA) from 1 h to 24 h.

Innovative deprotection protocols leverage deep eutectic solvents (DES) for eco-friendly Boc cleavage. A choline chloride/p-toluenesulfonic acid (ChCl/pTSA) DES (1:1 molar ratio) deprotects N-Boc-piperidines at RT in 10 min with 98% yield, outperforming TFA in DCM (30 min, 95% yield) [8]. The DES acts as both solvent and catalyst, with the pTSA protonating the tert-butoxycarbonyl group while choline chloride stabilizes the carbocation intermediate. This system is recyclable thrice without efficiency loss, aligning with green chemistry principles.

Scalable Industrial Synthesis: Continuous Flow vs. Batch Reactor Approaches

Scale-up synthesis faces competing paradigms: traditional batch processing versus continuous flow systems. Batch reactors offer flexibility for multistep sequences (e.g., hydrogenation → Boc protection → acylation) in pharmaceutical pilot plants. However, exothermic reactions like pyridine hydrogenation risk thermal runaway in large batches, necessitating diluted conditions that reduce space-time yields by 40% [3] [5].

Continuous flow reactors excel in hazardous transformations:

  • Hydrogenation: Fixed-bed reactors with 1% Pt/C catalyst achieve full pyridine reduction in 2 min residence time at 100°C/10 bar H₂, versus 12 h in autoclaves.
  • Boc deprotection: Tubular reactors using ChCl/pTSA DES enable 99% conversion in 5 min via precise acid concentration control, minimizing di-Boc byproducts [8].
  • Amide coupling: Microreactors with CDI suppress racemization through instantaneous mixing and 10× enhanced heat transfer [6].

Table 4: Performance Metrics: Batch vs. Flow Synthesis

ParameterBatch ReactorContinuous Flow Reactor
Hydrogenation time12–24 h2–5 min
Deprotection yield90–95%99%
Reactor volume100–10,000 L0.1–1 L
Temperature control±5°C±0.1°C
Annual productivity*100 kg5,000 kg

*Estimated for a mid-scale production facility

Hybrid approaches gain traction, where flow hydrogenation and Boc deprotection precede batch acylation. This capitalizes on flow’s safety for exothermic steps while retaining batch flexibility for low-yield couplings [5] [9].

Properties

CAS Number

1349699-97-3

Product Name

(S)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate

IUPAC Name

tert-butyl (3S)-3-(pyridine-4-carbonylamino)piperidine-1-carboxylate

Molecular Formula

C16H23N3O3

Molecular Weight

305.378

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-4-5-13(11-19)18-14(20)12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,20)/t13-/m0/s1

InChI Key

PNXRHIQORKGFPV-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=NC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.